Superior NMR Spectral Resolution: Site-Specific 13C Labeling vs. Uniform 13C Labeling
Site-specific 13C labeling, as in 2'-Deoxycytidine-2'-13C, fundamentally improves NMR spectral quality compared to uniformly 13C-labeled nucleotides. The primary differentiation is the elimination of extensive 13C-13C scalar (J) couplings [1]. This reduction in coupling yields less crowded and more resolved NMR spectra, and enables the measurement of accurate relaxation rates without the need for complex constant-time or band-selective decoupling experiments [2]. The result is a higher signal-to-noise ratio (SNR) for the peaks of interest, facilitating more precise structural and dynamic studies of DNA [1].
| Evidence Dimension | NMR Spectral Quality and Resolution |
|---|---|
| Target Compound Data | Single 13C label at the 2' position. Eliminates most 13C-13C J-couplings. Provides simplified singlet peaks for the labeled carbon and its directly attached protons. |
| Comparator Or Baseline | Uniformly 13C-labeled 2'-deoxycytidine. Results in extensive 13C-13C scalar couplings (JCC), causing complex multiplet splitting and spectral crowding. |
| Quantified Difference | Not a single numeric value, but a qualitative and functional improvement: Elimination of 13C-13C coupling networks leads to a higher signal-to-noise ratio (SNR) and improved resolution for the target nuclei [1]. |
| Conditions | NMR spectroscopy of nucleic acids (DNA/RNA) in aqueous solution, as established by structural biology methods [1][2]. |
Why This Matters
Procuring 2'-Deoxycytidine-2'-13C is essential for NMR studies of DNA structure and dynamics where high-resolution data and unambiguous assignment of the deoxyribose moiety are required.
- [1] Thakur CS, et al. Biomass production of site selective 13C/15N nucleotides using wild type and a transketolase E. coli mutant for labeling RNA for high resolution NMR. J Biomol NMR. 2012;52(2):103-114. View Source
- [2] Alvarado LJ, et al. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies. Methods Enzymol. 2014;549:133-162. View Source
